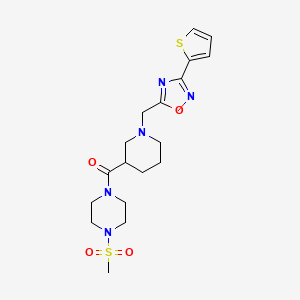
(4-(Methylsulfonyl)piperazin-1-yl)(1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Methylsulfonyl)piperazin-1-yl)(1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-yl)methanone is a useful research compound. Its molecular formula is C18H25N5O4S2 and its molecular weight is 439.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (4-(Methylsulfonyl)piperazin-1-yl)(1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-yl)methanone , known by its CAS number 1286705-55-2, is an organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H25N5O4S2 with a molecular weight of 439.6 g/mol. The structure includes a piperazine ring and a thiophene moiety, which are known to influence biological activity significantly.
| Property | Value |
|---|---|
| CAS Number | 1286705-55-2 |
| Molecular Formula | C18H25N5O4S2 |
| Molecular Weight | 439.6 g/mol |
| Structure | Chemical Structure |
Biological Activity Overview
Research indicates that compounds containing oxadiazole and thiophene derivatives exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects. The specific activities of this compound are still under investigation, but preliminary studies suggest promising results.
Antimicrobial Activity
A study highlighted the efficacy of oxadiazole derivatives against Mycobacterium tuberculosis (Mtb). For instance, compounds similar to the target molecule have shown activity against monoresistant strains of Mtb with good metabolic stability and bioavailability .
Anticancer Potential
Research into related 1,2,4-oxadiazole derivatives has demonstrated significant anticancer properties. For example, certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines. The mechanism often involves the inhibition of critical cellular pathways responsible for proliferation and survival in cancer cells .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
1. Enzyme Inhibition : Compounds in this class may inhibit enzymes involved in metabolic pathways critical for pathogen survival or tumor growth.
2. Receptor Modulation : The compound may act as a ligand for various receptors influencing signaling pathways related to inflammation or cell division.
Case Studies and Research Findings
Several studies have been conducted to assess the biological activities of similar compounds:
- Antimicrobial Efficacy : In vitro tests showed that oxadiazole derivatives had potent activity against Gram-positive and Gram-negative bacteria. One study reported a derivative with an IC50 value lower than that of standard antibiotics .
- Anticancer Activity : A comparative analysis revealed that certain 1,2,4-thiadiazole derivatives had significant cytotoxic effects against human colon cancer cell lines (HCT 116), with IC50 values suggesting high potency .
- Inflammation Modulation : Research indicated that related compounds could reduce inflammatory markers in cellular models, suggesting potential applications in treating inflammatory diseases.
Propiedades
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-[1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O4S2/c1-29(25,26)23-9-7-22(8-10-23)18(24)14-4-2-6-21(12-14)13-16-19-17(20-27-16)15-5-3-11-28-15/h3,5,11,14H,2,4,6-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIAZWPSDGYDIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2CCCN(C2)CC3=NC(=NO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














